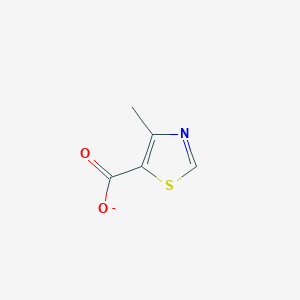

4-Methyl-1,3-thiazole-5-carboxylate

描述

Significance of the Thiazole (B1198619) Heterocycle in Organic Synthesis and Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, is a cornerstone in the architecture of numerous biologically active molecules. nih.govnih.govwisdomlib.org Its aromatic nature, resulting from the delocalization of pi electrons, confers stability and specific reactivity to the ring system. nih.govnumberanalytics.com This unique electronic structure allows for a variety of chemical transformations, including electrophilic and nucleophilic substitution reactions, making it a versatile building block in organic synthesis. nih.govpharmaguideline.com

In medicinal chemistry, the thiazole nucleus is a privileged scaffold, present in a wide array of natural products and synthetic drugs. nih.govwjrr.org A notable example is Vitamin B1 (Thiamine), which contains a thiazole ring and is essential for metabolism. nih.govneliti.com The thiazole moiety is also a key component of blockbuster drugs, including the antiretroviral ritonavir (B1064) and various anticancer agents like dasatinib (B193332) and epothilone. nih.govnih.gov The ability of the thiazole ring to interact with biological targets through various non-covalent interactions contributes to the diverse pharmacological activities exhibited by its derivatives, which include antimicrobial, anti-inflammatory, anticancer, and antiviral properties. wisdomlib.orgnumberanalytics.comontosight.ai The sustained interest in thiazole chemistry stems from the potential to modify the ring at various positions to generate novel compounds with enhanced therapeutic profiles. nih.gov

Overview of the 4-Methyl-1,3-thiazole-5-carboxylate Core as a Research Scaffold

Within the broader family of thiazoles, the this compound core and its corresponding carboxylic acid have emerged as particularly valuable research scaffolds. This specific arrangement of a methyl group at position 4 and a carboxylate group at position 5 provides a unique combination of steric and electronic features that can be exploited in drug design.

A prominent example of its importance is the role of 4-methylthiazole-5-carboxylic acid as a key intermediate in the synthesis of Febuxostat. google.com Febuxostat is a non-purine selective inhibitor of xanthine (B1682287) oxidase used for the treatment of hyperuricemia and gout. google.com Furthermore, the related compound, 4-methyl-5-formylthiazole, derived from the carboxylate, is a crucial intermediate for the third-generation cephalosporin (B10832234) antibacterial agent, cefditoren (B193786) pivoxil. nih.gov

Beyond its use in the synthesis of established drugs, the this compound scaffold is actively being explored for the development of new therapeutic agents. Researchers have utilized this core to design and synthesize novel series of compounds with potential biological activities. For instance, derivatives of 4-methylthiazole-5-carboxylic acid have been synthesized and investigated as potent anti-cancer agents, targeting oncoproteins like MUC1. researchgate.net These studies underscore the significance of this scaffold as a foundational structure for generating libraries of compounds for biological screening.

Structural Diversity and Functionalization Potential within the this compound System

The this compound system offers multiple avenues for structural modification, making it an attractive scaffold for creating chemical diversity. The functionalization potential arises from the reactivity of both the carboxylate group and the thiazole ring itself.

The carboxylate group at the 5-position is a versatile handle for a wide range of chemical transformations. It can be readily converted into an acyl chloride by treatment with reagents like thionyl chloride. nih.govresearchgate.net This activated intermediate, 4-methyl-1,3-thiazole-5-carbonyl chloride, serves as a precursor for the synthesis of a variety of derivatives, including amides and esters, by reacting it with different amines and alcohols. researchgate.netresearchgate.netkoreascience.kr This approach has been successfully employed to generate libraries of novel carboxamide derivatives for biological evaluation. researchgate.net The amide bond, in particular, is a key feature in many biologically active molecules due to its ability to form hydrogen bonds. nih.gov

The thiazole ring itself also presents opportunities for functionalization, although the existing substituents influence the reactivity. The positions on the thiazole ring have different electron densities, which dictates their susceptibility to electrophilic or nucleophilic attack. pharmaguideline.com For instance, the C2 position of the thiazole ring is known to be acidic and can be deprotonated to introduce various electrophiles. pharmaguideline.com While the 4- and 5-positions are already substituted in this specific scaffold, further modifications on the methyl group or reactions on the thiazole ring under specific conditions could be explored to enhance structural diversity. The synthesis of various derivatives demonstrates the robust nature of this scaffold in accommodating a wide range of substituents, leading to compounds with diverse physicochemical properties and biological activities.

Research Findings on this compound Derivatives

| Derivative Class | Synthetic Approach | Investigated Biological Activity | Key Findings | Reference |

| Carboxamides and Esters | Reaction of 4-methylthiazole-5-carboxylic acid with SOCl₂ followed by various bases/alcohols. | Anticancer (against breast cancer) | Designed as inhibitors of mucin oncoproteins (MUC1). In silico studies showed good binding modes. | researchgate.net |

| Carboxamides | EDC-HOBt coupling of 2-benzyl-4-methylthiazole-5-carboxylic acid with aminophenylthiazole derivatives. | Antimicrobial | A series of N-(4-(2-benzylthiazol-4-yl)phenyl)-2-benzyl-4-methylthiazole-5-carboxamide derivatives were synthesized and tested. | researchgate.net |

| Amides | Schotten-Baumann reaction of 3-(4-(5-(ethoxycarbonyl)-4-methylthiazol-2-yl)phenoxy)propionic acid. | Antimicrobial | Several synthesized carboxamide derivatives showed high inhibitory activity. | researchgate.net |

| Isoxazole-carboxamides | Synthesis of ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates. | Fungicidal and Herbicidal | Compounds showed moderate inhibition against various fungi and plants. | tandfonline.com |

属性

分子式 |

C5H4NO2S- |

|---|---|

分子量 |

142.16 g/mol |

IUPAC 名称 |

4-methyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C5H5NO2S/c1-3-4(5(7)8)9-2-6-3/h2H,1H3,(H,7,8)/p-1 |

InChI 键 |

ZGWGSEUMABQEMD-UHFFFAOYSA-M |

规范 SMILES |

CC1=C(SC=N1)C(=O)[O-] |

产品来源 |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 4 Methyl 1,3 Thiazole 5 Carboxylate Derivatives

Established Synthetic Routes to the 4-Methyl-1,3-thiazole-5-carboxylate Core

Hantzsch Thiazole (B1198619) Synthesis and its Variations

The Hantzsch thiazole synthesis, first reported in 1881 by Arthur Hantzsch, remains one of the most fundamental and widely utilized methods for the construction of thiazole rings. chemhelpasap.comwikipedia.org The classical approach involves the cyclocondensation of an α-haloketone with a thioamide. chemhelpasap.comresearchgate.net For the synthesis of the this compound core, this typically involves the reaction of an ethyl 2-halo-3-oxobutanoate with a thiourea (B124793) or other thioamide derivative. tandfonline.com

Variations of the Hantzsch synthesis have been developed to improve efficiency, yield, and substrate scope. These modifications often focus on the reaction conditions, such as the choice of solvent and catalyst, or the use of alternative reagents. For instance, performing the condensation under acidic conditions can influence the regioselectivity of the reaction when using N-monosubstituted thioureas. rsc.org While reactions in neutral solvents typically yield 2-(N-substituted amino)thiazoles exclusively, acidic conditions can produce a mixture of these and 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org Other variations include the use of α-tosyloxy ketones as a substitute for α-haloketones. scribd.com Furthermore, environmentally benign approaches, such as performing the reaction in water with the aid of β-cyclodextrin or under solvent-free conditions, have been successfully implemented. organic-chemistry.orgresearchgate.net

Table 1: Examples of Hantzsch Thiazole Synthesis for this compound Derivatives This table is interactive. You can sort and filter the data.

| α-Halocarbonyl | Thio-Component | Product | Conditions | Yield (%) | Reference(s) |

|---|---|---|---|---|---|

| Ethyl 2-bromo-3-oxobutanoate | Thiourea | Ethyl 2-amino-4-methylthiazole-5-carboxylate | Two-step (bromination then cyclization) | Low (e.g., 11%) | tandfonline.com |

| Ethyl acetoacetate (B1235776) / NBS | Thiourea | Ethyl 2-amino-4-methylthiazole-5-carboxylate | One-pot, H₂O/THF, 80°C | 72 | tandfonline.comresearchgate.net |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | 2-Amino-5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbonyl)thiazole | EtOH/H₂O, Ultrasonic irradiation | High | mdpi.com |

| Ethyl acetoacetate / NBS | N-substituted thioureas | Ethyl 2-(substituted-amino)-4-methylthiazole-5-carboxylates | One-pot, H₂O/THF | Good | tandfonline.comresearchgate.net |

| Ethyl acetoacetate / NBS | Selenourea | Ethyl 2-amino-4-methylselenazole-5-carboxylate | β-cyclodextrin, Water, 50°C | Good | organic-chemistry.org |

Cyclization Reactions for Thiazole Ring Formation

Beyond the classic Hantzsch synthesis, various other cyclization strategies are employed to construct the this compound ring system. These methods often provide alternative pathways that can accommodate different substitution patterns or starting materials.

One such approach involves the reaction of thioamides with ethyl chloroacetoacetate. google.com For example, 4-methylthiazole-5-carboxylic acid can be prepared via a three-step process involving a sulfonation reaction, a cyclization reaction between thioformamide (B92385) (generated in situ) and ethyl chloroacetoacetate, and subsequent hydrolysis. google.com This method is noted for its simple operation and stable, high yields, making it feasible for industrial application. google.com

Another strategy involves the cyclization of intermediates derived from different starting materials. For instance, commercially available 2-chloroethylacetoacetate can be cyclized with thiourea to directly form the ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate ester. researchgate.net Similarly, α-formyl-α-bromoacetate hemiacetals, generated from substituted 3-ethoxyacrylamides, react with thiourea to yield 2-amino-thiazole-5-carboxylic acid phenylamides. nih.gov Intramolecular cyclization of N-allylthiourea derivatives is another route used to prepare hydrogenated thiazole rings, which can be precursors to the aromatic system. nih.gov

One-Pot Synthetic Procedures for 2-Substituted 4-Methyl-1,3-thiazole-5-carboxylates

A prominent one-pot protocol involves the reaction of ethyl acetoacetate, N-bromosuccinimide (NBS), and a thiourea or its N-substituted derivatives. tandfonline.comresearchgate.net In this "one-pot" synthesis, the bromination of ethyl acetoacetate and the subsequent cyclization with the thio-component are performed sequentially in the same reaction vessel. tandfonline.comresearchgate.net The reaction proceeds under mild conditions and demonstrates good tolerance for various substituents on the thiourea, affording a range of 2-amino, 2-alkylamino, and 2-arylamino-4-methylthiazole-5-carboxylates in good yields. tandfonline.com The use of a water and tetrahydrofuran (B95107) (THF) solvent system has proven effective for this transformation. tandfonline.comgoogle.com

Multi-component reactions (MCRs) represent another class of one-pot procedures. For example, a four-component synthesis has been developed by condensing an in-situ prepared α-bromo-ketoester with thiosemicarbazide (B42300) and various substituted aldehydes to produce complex thiazole derivatives. ijcce.ac.ir Similarly, a three-component reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and substituted benzaldehydes using a reusable silica-supported tungstosilisic acid catalyst provides an environmentally benign route to Hantzsch thiazole derivatives. researchgate.netmdpi.com

Table 2: Scope of One-Pot Synthesis of Ethyl 2-Substituted-4-methylthiazole-5-carboxylates This table is interactive. You can sort and filter the data.

| Entry | R-Group on Thiourea | Product | Yield (%) | Reference(s) |

|---|---|---|---|---|

| 1 | H | Ethyl 2-amino-4-methylthiazole-5-carboxylate | 72 | tandfonline.comresearchgate.net |

| 2 | Methyl | Ethyl 2-(methylamino)-4-methylthiazole-5-carboxylate | 75 | tandfonline.com |

| 3 | Ethyl | Ethyl 2-(ethylamino)-4-methylthiazole-5-carboxylate | 78 | tandfonline.com |

| 4 | Phenyl | Ethyl 2-(phenylamino)-4-methylthiazole-5-carboxylate | 85 | tandfonline.com |

| 5 | 4-Chlorophenyl | Ethyl 2-(4-chlorophenylamino)-4-methylthiazole-5-carboxylate | 82 | tandfonline.com |

| 6 | 4-Methylphenyl | Ethyl 2-(4-methylphenylamino)-4-methylthiazole-5-carboxylate | 86 | tandfonline.com |

Functionalization and Derivatization Strategies at the this compound Ring System

Modifications at the C-2 Position of the Thiazole Ring

The C-2 position of the 2-amino-4-methyl-1,3-thiazole-5-carboxylate scaffold is a common site for chemical modification, allowing for the introduction of diverse functional groups and the synthesis of a wide array of derivatives.

The 2-amino group of ethyl 2-amino-4-methylthiazole-5-carboxylate is readily acylated, providing a straightforward route to a variety of N-acyl derivatives. researchgate.net This transformation is significant as acylation can modulate the biological activity of the parent molecule. nih.govresearchgate.net The reaction can be carried out using various acylating agents, including acid anhydrides and acyl chlorides, under different conditions. nih.govresearchgate.net

For example, the ethyl ester and anilide of 2-amino-4-methylthiazole-5-carboxylic acid react regioselectively with acetic anhydride (B1165640) or arylsulfonyl chlorides in pyridine (B92270) to yield the corresponding 2-acylamino or 2-(arylsulfonyl)amino derivatives exclusively. researchgate.net The amino group acts as the nucleophile, attacking the electrophilic carbonyl or sulfonyl center. These acylation reactions are crucial for creating libraries of compounds for biological screening. nih.gov In some syntheses, the acylation step is key for building more complex structures; for instance, reacting a 2-aminothiazole (B372263) with chloroacetyl chloride produces a key intermediate for further elaboration. nih.gov Solid-phase synthesis approaches have also utilized acylation reactions on resin-bound 4-aminothiazole derivatives to build peptidomimetics. rsc.org

Table 3: Examples of N-Acylation of 2-Amino-4-methylthiazole-5-carboxylate Derivatives This table is interactive. You can sort and filter the data.

| Starting Material | Acylating Agent | Product | Yield (%) | Reference(s) |

|---|---|---|---|---|

| Ethyl 2-amino-4-methylthiazole-5-carboxylate | Acetic anhydride | Ethyl 2-acetylamino-4-methylthiazole-5-carboxylate | 92 | researchgate.net |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate | Benzenesulfonyl chloride | Ethyl 2-(phenylsulfonylamino)-4-methylthiazole-5-carboxylate | 85 | researchgate.net |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate | 4-Nitrobenzenesulfonyl chloride | Ethyl 2-(4-nitrophenylsulfonylamino)-4-methylthiazole-5-carboxylate | 89 | researchgate.net |

| 2-Amino-4-methylthiazole-5-carboxylic acid anilide | 4-Chlorobenzenesulfonyl chloride | N-phenyl-2-(4-chlorophenylsulfonylamino)-4-methylthiazole-5-carboxamide | 82 | researchgate.net |

| 2-Amino-4-(2-pyridyl)thiazole | Substituted carboxylic acids / EDCI | N-(4-(pyridin-2-yl)thiazol-2-yl)amides | - | nih.gov |

Nucleophilic Substitution Reactions

The 2-position of the this compound ring system is susceptible to nucleophilic substitution, especially when a suitable leaving group, such as a halogen, is present. This reactivity allows for the introduction of various functional groups, leading to a diverse range of derivatives.

Halogenation of 2-aminothiazoles at the 5-position can be achieved through an addition-elimination mechanism. jocpr.com Subsequently, the resulting 2-amino-5-halothiazole can undergo nucleophilic substitution where the halide is displaced by strong nucleophiles. jocpr.com For instance, the synthesis of 5-substituted-2-aminothiazoles, such as 5-aminogroup-2-amino-4-phenylthiazoles and bis(2-amino-4-substituted thiazole) sulfides, can be accomplished directly from 2-aminothiazoles via a two-step halogenation/nucleophilic substitution protocol. jocpr.com

A notable application of this reactivity is in the preparation of febuxostat, a drug for treating hyperuricemia and gout. A key intermediate, ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate, is synthesized through a multi-step process that involves the cyclization of 3-bromo-4-hydroxy-thiobenzamide with 2-chloroacetoacetic acid ethyl ester to form 2-(3-bromo-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester. This is followed by alkylation and cyanation reactions. google.com

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 2-Aminothiazole | 1. Halogenating agent (e.g., Br2) 2. Nucleophile (e.g., amine, thiourea) | 5-Substituted-2-aminothiazole | jocpr.com |

| 3-Bromo-4-hydroxy-thiobenzamide | 2-Chloroacetoacetic acid ethyl ester | 2-(3-Bromo-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester | google.com |

Condensation Reactions with the 2-Amino Group

The 2-amino group of 2-amino-4-methylthiazole-5-carboxylate and its derivatives is a key site for condensation reactions, particularly with carbonyl compounds. These reactions lead to the formation of Schiff bases (imines), which are valuable intermediates for the synthesis of more complex heterocyclic systems.

For example, 2-amino-5-(4-acetylphenylazo)-thiazole can undergo Claisen-Schmidt condensation with aromatic or heterocyclic aldehydes to form chalcones. These chalcones can then be reacted with hydrazine (B178648) hydrate (B1144303) to produce pyrazoline derivatives. nih.gov Similarly, the reaction of 5-arylazo-2-aminothiazoles with appropriate aldehydes can lead to the formation of chalcone-imine derivatives. nih.gov

Furthermore, 2-amino-4-methylthiazole-5-carboxylic acid phenylamide derivatives can be synthesized and subsequently reacted with chloroacetyl chloride to form key intermediates. These intermediates can then react with various secondary amines to produce a series of compounds with potential biological activity. nih.gov

Formation of Anilino, Hydrazino, and Triazole-Linked Derivatives

The versatile reactivity of the 2-amino group also allows for the synthesis of anilino, hydrazino, and triazole-linked derivatives of this compound.

Anilino Derivatives: The synthesis of 2-anilino-4-methylthiazole-5-carboxanilides can be achieved by reacting alpha-chloroacetoacetanilide with thiourea. google.com The resulting 2-amino-4-methyl-5-thiazolecarboxanilide can be further modified. google.com

Hydrazino Derivatives: Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate can be prepared, although the direct reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate with hydrazine hydrate may not always be straightforward. oakwoodchemical.com An alternative approach involves the synthesis of 4-methyl-2-hydrazinobenzothiazole through a diazo reaction of 4-methyl-2-aminobenzothiazole, followed by reduction. google.com This highlights that the synthesis of hydrazino derivatives can sometimes require indirect methods.

Triazole-Linked Derivatives: The formation of triazole-linked derivatives often involves the carbohydrazide (B1668358) intermediate. For instance, benzoate (B1203000) hydrazide can be reacted with phenylisothiocyanate and then cyclized to form a triazole derivative. researchgate.net This triazole can then be further functionalized. While not directly starting from this compound, this demonstrates a general strategy for creating triazole-linked heterocycles that could be adapted.

Transformations Involving the C-5 Carboxylate Group

The carboxylate group at the C-5 position of the thiazole ring provides another handle for diverse chemical transformations, including esterification, hydrolysis, conversion to carbohydrazides, and decarboxylation.

Esterification and Hydrolysis Pathways

The C-5 carboxylate group readily undergoes esterification and hydrolysis, allowing for the modulation of the compound's properties and providing a gateway to further functionalization.

Esterification: 4-Methylthiazole-5-carboxylic acid can be esterified to its corresponding ethyl or methyl esters. google.comchemicalbook.com For example, 2-methylamino-4-methylthiazole-5-carboxylic acid can be converted into its esters. researchgate.net

Hydrolysis: The hydrolysis of ethyl 2-amino-4-methylthiazole-5-carboxylate to the corresponding carboxylic acid is a common transformation. plos.org This can be achieved by treatment with a base like sodium hydroxide (B78521) followed by acidification. plos.orggoogle.com Similarly, ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate, an intermediate for febuxostat, can be hydrolyzed to the final drug. google.com

Conversion to Carbohydrazide Derivatives

The ester functionality at the C-5 position can be converted to a carbohydrazide (or hydrazide) by reacting with hydrazine hydrate. researchgate.netresearchgate.net This transformation is a crucial step in the synthesis of many biologically active compounds, as the carbohydrazide moiety can be further reacted to form hydrazones, pyrazoles, and other heterocyclic systems.

For instance, ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (B14749463) can be reacted with hydrazine hydrate to yield 4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide. chemicalbook.com Similarly, ethyl 2-substituted-4-methylthiazole-5-carboxylates can be converted to their corresponding carbohydrazides. researchgate.net These carbohydrazides can then be used to synthesize a variety of derivatives, such as (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates. nih.gov

| Starting Ester | Reagent | Product Carbohydrazide | Reference |

|---|---|---|---|

| Ethyl 2-substituted-4-methylthiazole-5-carboxylate | Hydrazine hydrate | 2-Substituted-4-methylthiazole-5-carbohydrazide | researchgate.net |

| Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | Hydrazine hydrate | 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide | chemicalbook.com |

Decarboxylation Reactions

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is another important transformation of 4-methyl-1,3-thiazole-5-carboxylic acid and its derivatives. The ease of decarboxylation can depend on the substituents on the thiazole ring and the reaction conditions.

Kinetic studies on the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids have shown that the mechanism can vary with proton activity, proceeding through either a unimolecular decarboxyprotonation or a bimolecular protiodecarboxylation pathway. rsc.org In some cases, decarboxylation can be spontaneous. For example, 1,3,4-thiadiazole-2-carboxylic acid is known to be unstable in solution and undergoes spontaneous decarboxylation. nih.gov

A general method for the decarboxylation of heterocyclic carboxylic acids involves heating the compound in an aprotic polar solvent like N,N-dimethylformamide, with an organic acid as a catalyst. google.com This method has been applied to various heterocyclic carboxylic acids, including 4-methyl-1,3-thiazole-5-carboxylic acid. google.com

Influence of the C-4 Methyl Group on Synthetic Pathways

The methyl group at the C-4 position of the this compound core significantly directs synthetic strategies through a combination of electronic and steric effects. This substituent plays a critical role in the reactivity of the thiazole ring and the regioselectivity of its formation.

Electronic Influence:

Computational studies, such as those using Density Functional Theory (DFT), have shown that substituents significantly impact the stability and reaction pathways of the thiazole ring. researchgate.netcolab.ws Electron-donating groups like the methyl group can favor direct ring-opening mechanisms under certain catalytic conditions, which is a crucial consideration in understanding the metabolic pathways and potential toxicity of thiazole-containing compounds. researchgate.netcolab.ws

Steric Effects and Regioselectivity in Synthesis:

The steric bulk of the C-4 methyl group can hinder the approach of reagents, influencing reaction rates and, in some cases, the stereochemical outcome of reactions at adjacent positions. acs.org

A primary example of the C-4 methyl group's directive power is observed in the Hantzsch thiazole synthesis , a foundational method for constructing the thiazole ring. chemhelpasap.comnih.gov This reaction involves the condensation of an α-haloketone with a thioamide. chemhelpasap.comnih.gov To synthesize a 4-methyl-substituted thiazole, the corresponding α-haloketone must contain the methyl group. mdpi.com The reaction proceeds via a nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring. nih.gov

| Starting Materials for Hantzsch Synthesis | Resulting Thiazole Core |

| α-haloketone, Thioamide | Thiazole |

| α-halo-methyl -ketone, Thioamide | 4-Methyl -thiazole |

Stereoselective Synthesis Approaches for Chiral Derivatives

The creation of chiral derivatives of this compound with high enantiomeric purity is a significant focus in medicinal chemistry. Several strategies are employed to achieve this stereocontrol.

One established method involves modifying the Hantzsch synthesis. For instance, the Holzapfel-Meyers-Nicolaou modification allows for the synthesis of thiazoles derived from amino acids like valine and threonine with minimal loss of optical purity. researchgate.net This multi-step process involves the cyclocondensation of a thioamide under basic conditions, followed by dehydration of the resulting hydroxythiazoline intermediate. researchgate.net

Another approach utilizes chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the reacting system to guide the stereochemical outcome of a reaction. Once the desired stereocenter is established, the auxiliary is removed.

Asymmetric catalysis, using either metal complexes or small organic molecules (organocatalysis), offers an efficient route to chiral thiazole derivatives. This method relies on a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral substrate.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound aims to enhance sustainability by reducing waste, energy consumption, and the use of hazardous materials.

Key green approaches include:

One-Pot, Multi-Component Reactions: The Hantzsch synthesis itself can be adapted into a one-pot, three-component reaction, for instance, by reacting an α-haloketone, thiourea, and a substituted aldehyde. mdpi.comresearchgate.net This streamlines the process by eliminating the need to isolate and purify intermediates, thereby saving time, solvents, and energy. researchgate.net

Solvent-Free and Alternative Solvent Conditions: Researchers have developed solvent-free conditions for the Hantzsch synthesis, often employing grinding techniques or minimal amounts of a wetting agent. researchgate.net When solvents are necessary, greener alternatives like water or ethanol (B145695) are increasingly used. organic-chemistry.org The use of β-cyclodextrin in water has been shown to facilitate the synthesis of 2-amino-4-alkylthiazole-5-carboxylates. organic-chemistry.org

Alternative Energy Sources: Microwave irradiation and ultrasonic irradiation have emerged as energy-efficient alternatives to conventional heating. mdpi.comresearchgate.net These methods can significantly shorten reaction times and improve yields. researchgate.net

Reusable Catalysts: The use of solid-supported catalysts, such as silica-supported tungstosilisic acid, allows for easy recovery and reuse, minimizing catalyst waste. mdpi.comresearchgate.net Similarly, palladium on barium sulfate (B86663) (Pd/BaSO4) has been employed as an effective and reusable catalyst for the hydrogenation of 4-methylthiazole-5-carboxylic acid chloride to the corresponding aldehyde, an important intermediate. nih.gov

The following table summarizes some green chemistry approaches in thiazole synthesis:

| Green Chemistry Principle | Application in Thiazole Synthesis | Benefits |

| Atom Economy | One-pot, multi-component reactions | Reduced waste, fewer purification steps |

| Safer Solvents | Use of water, ethanol; solvent-free conditions | Reduced environmental impact and health hazards |

| Energy Efficiency | Microwave and ultrasonic irradiation | Faster reactions, lower energy consumption |

| Catalysis | Use of reusable, solid-supported catalysts | Reduced catalyst waste, cost-effective |

Theoretical and Computational Investigations of 4 Methyl 1,3 Thiazole 5 Carboxylate and Its Analogues

Density Functional Theory (DFT) Calculations for Molecular Structure Elucidation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study thiazole (B1198619) derivatives, providing precise information on their molecular geometry, electronic properties, and thermodynamic parameters. researchgate.netresearchgate.net Calculations are often performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to achieve a balance between accuracy and computational cost. researchgate.netresearchgate.net

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For thiazole derivatives, DFT calculations have been used to determine key geometric parameters. nih.gov Good correlations are often found between calculated and experimental bond distances and angles, with differences typically not exceeding 0.03 Å, indicating a reliable prediction of the molecular geometries. nih.gov

In a theoretical study of a closely related analogue, Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate, geometry was optimized using the B3LYP/6-311++G(d,p) level of theory. researchgate.netresearchgate.net The resulting optimized structure provides a model for the expected bond lengths and angles in 4-Methyl-1,3-thiazole-5-carboxylate.

Table 1: Representative Optimized Geometric Parameters for a Thiazole Ring System

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length (Å) | S1-C2 | 1.75 |

| C2-N3 | 1.32 | |

| N3-C4 | 1.39 | |

| C4-C5 | 1.38 | |

| C5-S1 | 1.73 | |

| Bond Angle (°) | C5-S1-C2 | 89.5 |

| S1-C2-N3 | 115.0 | |

| C2-N3-C4 | 110.5 | |

| N3-C4-C5 | 116.0 | |

| C4-C5-S1 | 109.0 |

Note: These values are representative for a substituted thiazole ring and are based on computational studies of analogues. Actual values for this compound may vary slightly.

The electronic properties of a molecule are crucial for understanding its reactivity and stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.com

For thiazole derivatives, the HOMO and LUMO are often localized over the thiazole ring and any attached conjugated groups. nih.gov In one study on thiazole compounds, the HOMO-LUMO energy gap was calculated to be 4.4818 eV. nih.gov Another DFT study on a pyran-carboxylate derivative calculated a HOMO-LUMO gap of 4.54 eV, confirming the molecule's stable structure. materialsciencejournal.org These calculations indicate that a significant charge transfer interaction occurs within the molecule. irjweb.com

Charge distribution analysis, often performed using Natural Bond Orbital (NBO) methods, reveals the charge on each atom. In thiazole derivatives, the ring sulfur atom typically carries a positive charge, while nitrogen and oxygen atoms are negative sites. nih.gov

Table 2: Calculated Electronic Properties of a Thiazole Analogue

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -5.3582 |

| LUMO Energy | -0.8765 |

| HOMO-LUMO Energy Gap (ΔE) | 4.4817 |

Source: Data based on calculations for a thiazole derivative at the B3LYP/6-31G(d,p) level. nih.gov

DFT calculations can also be used to predict the thermodynamic properties of molecules at a given temperature and pressure. Properties such as entropy (a measure of disorder), heat capacity (the amount of heat required to raise the temperature), and enthalpy (the total heat content) are derived from the vibrational frequency calculations. These theoretical predictions are valuable for understanding the stability and reactivity of compounds under various conditions. researchgate.netresearchgate.net

Table 3: Predicted Thermodynamic Properties for a Thiazole Analogue

| Thermodynamic Property | Predicted Value |

|---|---|

| Heat Capacity (Cp) | Value in cal mol-1 K-1 |

| Entropy (S) | Value in cal mol-1 K-1 |

| Enthalpy (H) | Value in kcal mol-1 |

Note: Specific values are dependent on the exact molecular structure and the level of theory used in the calculation, as demonstrated in studies on related compounds. researchgate.netresearchgate.net

Vibrational Spectroscopy Analysis (IR and Raman) through Computational Methods

Computational methods are essential for interpreting and assigning experimental vibrational spectra (Infrared and Raman). DFT calculations can predict the harmonic vibrational frequencies of a molecule, which correspond to the peaks observed in an experimental spectrum. researchgate.net The calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental data. materialsciencejournal.org

In a study of Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate, vibrational frequencies were calculated and compared with experimental results to provide a detailed assignment of the spectral bands. researchgate.netresearchgate.net For another related compound, 4-methyl-5-thiazoleethanol (B42058), experimental and simulated IR spectra showed good agreement, allowing for a comprehensive assignment of vibrational modes based on Potential Energy Distribution (PED) analysis. icm.edu.pl Typically, C-H stretching vibrations are observed in the 3100-2850 cm⁻¹ range, while C=O stretching appears around 1700 cm⁻¹. mdpi.com The C-S stretching vibration in thiazole rings is generally found in the 750-600 cm⁻¹ region.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This approach provides detailed information about the dynamic behavior of a compound and its interactions with its environment, such as a solvent or a biological receptor. nih.gov

For thiazole-containing compounds, MD simulations have been employed to investigate their binding stability with biological targets. nih.gov Key analyses from these simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand from a reference structure, indicating the stability of the system.

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual residues, highlighting flexible regions of a protein.

Radius of Gyration (RoG): Indicates the compactness of a protein structure during the simulation.

Solvent Accessible Surface Area (SASA): Measures the surface area of the molecule accessible to the solvent, providing insights into its solubility and interactions.

Hydrogen Bond Analysis: Identifies the formation and duration of hydrogen bonds between the molecule and its target, which are crucial for binding affinity.

These simulations, along with binding free energy calculations (e.g., MM-PBSA and MM-GBSA), can confirm docking results and propose stable binding modes, making them invaluable in the rational design of new therapeutic agents. nih.gov

Quantum Chemical Parameters for Reactivity Prediction (e.g., electrophilicity index)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to determine the electronic properties and reactivity of thiazole derivatives. These studies provide valuable parameters that help in understanding the molecule's behavior in chemical reactions.

Key quantum chemical parameters investigated for thiazole analogues include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov For instance, in a study of thiazole carboxamide derivatives as COX inhibitors, the HOMO-LUMO gap was calculated to predict the chemical stability and reactivity of the ligands. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution on a molecule's surface, identifying electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites. This information is vital for predicting how a molecule will interact with biological receptors or other reactants. tandfonline.com

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and the electrophilicity index are calculated from HOMO and LUMO energies. These descriptors provide a quantitative measure of a molecule's reactivity. For example, DFT studies on thiazole-derived chalcones have been used to explain their nucleophilic and electrophilic character. tandfonline.com

Theoretical studies on molecules structurally related to this compound, like 4-methyl-5-thiazoleethanol, have utilized DFT calculations to analyze molecular geometry, vibrational frequencies, and electronic properties, showing good agreement with experimental data. researchgate.net These computational approaches are essential for rationalizing the observed chemical behavior and guiding the synthesis of new analogues with tailored reactivity.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE in eV) |

|---|---|---|---|

| Celecoxib | -0.240 | -0.059 | 0.181 |

| Compound 2a | -0.197 | -0.079 | 0.118 |

| Compound 2b | -0.211 | -0.070 | 0.141 |

| Compound 2j | -0.223 | -0.075 | 0.148 |

In Silico Approaches for Structure-Activity Relationship (SAR) and Ligand Design

In silico techniques are indispensable in modern drug discovery for establishing relationships between the chemical structure of a compound and its biological activity. These methods accelerate the design of novel, more potent ligands by predicting their behavior and interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the structural or physicochemical properties of a series of compounds with their biological activities. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide more detailed insights by considering the 3D arrangement of molecular fields. researchgate.net

These models are developed using a training set of molecules with known activities and are validated using a test set. benthamdirect.comeurekaselect.com The resulting models can predict the activity of newly designed compounds and generate 3D contour maps. These maps highlight regions where modifications to the molecular structure are likely to enhance or diminish activity.

CoMFA: This method calculates steric and electrostatic fields around the aligned molecules.

CoMSIA: In addition to steric and electrostatic fields, CoMSIA also evaluates hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields, often providing a more comprehensive model. imist.mabenthamdirect.com

Studies on various thiazole derivatives have successfully employed CoMFA and CoMSIA to understand their SAR for different biological activities, including as inhibitors of Hepatitis C Virus (HCV) NS5B polymerase and NS5A, α-glucosidase, and succinate dehydrogenase. benthamdirect.comeurekaselect.comimist.mabenthamdirect.comnih.gov The statistical quality of these models is assessed by parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). benthamdirect.comnih.gov

| Target/Activity | Model | q² | r² | r²pred | Reference |

|---|---|---|---|---|---|

| HCV NS5B Polymerase Inhibitors | CoMFA | 0.621 | 0.950 | 0.685 | nih.gov |

| HCV NS5B Polymerase Inhibitors | CoMSIA | 0.685 | 0.940 | 0.822 | nih.gov |

| HCV NS5A Inhibitors | CoMFA | 0.607 | 0.934 | 0.713 | benthamdirect.comeurekaselect.com |

| HCV NS5A Inhibitors | CoMSIA | 0.516 | 0.960 | 0.939 | benthamdirect.comeurekaselect.com |

| α-Glucosidase Inhibitors | CoMFA | 0.787 | 0.819 | 0.996 | benthamdirect.com |

| α-Glucosidase Inhibitors | CoMSIA | 0.805 | 0.833 | 0.990 | benthamdirect.com |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). These studies are crucial for elucidating the binding mode of thiazole derivatives within the active site of a biological target. The results provide information on binding affinity (docking score) and key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with specific amino acid residues. nih.gov

Thiazole derivatives have been docked against a wide array of biological targets to explore their therapeutic potential. Examples include:

Anticancer Targets: Docking studies have investigated thiazole analogues as inhibitors of proteins involved in cancer progression, such as VEGFR-2, c-Met kinase, aromatase, EGFR, CDK2, and B-cell lymphoma 2 (Bcl-2). mdpi.comdoaj.orgnih.govtandfonline.com These studies help explain the observed cytotoxic activity and guide the design of more potent anticancer agents.

Antimicrobial Targets: To understand their antibacterial mechanism, thiazole compounds have been docked into the active sites of bacterial enzymes like DNA gyrase and penicillin-binding proteins. nih.govnih.gov

Antidiabetic Targets: The inhibitory potential of thiazole derivatives against enzymes like α-amylase has been evaluated through molecular docking, revealing binding interactions that could lead to new treatments for diabetes. plos.org

The insights from docking are fundamental for structure-based drug design, allowing for the rational modification of ligands to improve their binding affinity and selectivity for a specific target. mdpi.com

While molecular docking provides a score to rank potential ligands, more rigorous methods are often used to predict binding affinities more accurately. Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) is a popular post-docking method used to calculate the binding free energy (ΔG_bind) of a ligand-receptor complex.

This method combines the molecular mechanics energies of the complex with solvation free energy calculations. Lower ΔG_bind values indicate a more stable complex and stronger binding affinity. MM-GBSA has been successfully applied to thiazole derivatives to refine the understanding of their interaction with targets like the COX-1 and COX-2 enzymes. nih.gov For example, calculations for certain thiazole carboxamide derivatives showed favorable binding free energy values within the COX-2 binding site, corroborating their potential as selective inhibitors. nih.gov These theoretical predictions are invaluable for prioritizing compounds for synthesis and experimental testing.

| Compound | ΔGbind with COX-1 (kcal/mol) | ΔGbind with COX-2 (kcal/mol) |

|---|---|---|

| Celecoxib | -73.89 | -80.18 |

| Compound 2a | -50.75 | -58.07 |

| Compound 2b | -43.39 | -70.72 |

| Compound 2j | -58.33 | -62.94 |

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic properties, summarized by ADME: Absorption, Distribution, Metabolism, and Excretion. Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures. Various computational models and online tools, such as SwissADME, are widely used to generate in silico ADME profiles for novel compounds. tandfonline.complos.org

For thiazole derivatives, computational ADME predictions are a standard component of their evaluation. tandfonline.comnih.gov Key parameters assessed include:

Physicochemical Properties: Molecular weight, lipophilicity (logP), and topological polar surface area (TPSA) are calculated to predict absorption and distribution characteristics.

Drug-Likeness: Compliance with rules like Lipinski's Rule of Five helps to assess the oral bioavailability of a compound. nih.gov Studies on various thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives showed that they adhered to Lipinski's rule, suggesting good potential for oral bioavailability. plos.org

Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are predicted.

Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding.

Metabolism: The potential for a compound to be a substrate or inhibitor of cytochrome P450 (CYP) enzymes is often evaluated.

Excretion: Properties related to clearance are estimated.

These in silico ADME studies help to identify candidates with favorable pharmacological behaviors and guide structural modifications to improve their drug-like properties. tandfonline.comtandfonline.com

Applications in Advanced Organic Synthesis and Materials Science

4-Methyl-1,3-thiazole-5-carboxylate as a Versatile Synthetic Building Block

The utility of this compound and its parent acid, 4-methylthiazole-5-carboxylic acid, as foundational building blocks is well-established in organic synthesis. The carboxylate functional group can be readily transformed into other functionalities, such as acid chlorides, amides, and aldehydes, which serve as key intermediates for more complex structures.

For instance, 4-methylthiazole-5-carboxylic acid can be converted to its acid chloride derivative using thionyl chloride. researchgate.net This highly reactive intermediate can then be subjected to reduction, such as through Pd/BaSO4 catalyzed hydrogenation, to yield 4-methyl-5-formylthiazole, a key component in the synthesis of the third-generation cephalosporin (B10832234) antibacterial, cefditoren (B193786) pivoxil. researchgate.netgoogle.com

Furthermore, the ethyl ester form, ethyl this compound, is employed in the synthesis of amide derivatives. chemicalbook.com It can also participate in advanced catalytic reactions, such as the dual photoredox/cobalt-catalyzed hydrohalogenation of allyl carboxylates, where the 4-methylthiazole (B1212942) carboxylate group serves as a competent migrating group, showcasing its stability and compatibility with modern synthetic methodologies. kaust.edu.sa The synthesis of the parent acid itself can be achieved through a multi-step process involving the cyclization of thioformamide (B92385) with a chlorinate derivative of methyl acetoacetate (B1235776), followed by hydrolysis. google.com

Table 1: Synthetic Transformations of this compound Derivatives

| Starting Material | Reagents/Conditions | Product | Application/Significance | Source(s) |

| 4-Methylthiazole-5-carboxylic acid | Thionyl chloride, then Pd/BaSO₄, H₂ | 4-Methyl-5-formylthiazole | Intermediate for cefditoren pivoxil | researchgate.netgoogle.com |

| Ethyl 2-benzyl-4-methylthiazole-5-carboxylate | Aminophenyl thiazole (B1198619), EDC-HOBt | N-(4-(2-benzylthiazol-4-yl)phenyl)-2-benzyl-4-methylthiazole-5-carboxamide | Synthesis of complex amide structures | chemicalbook.com |

| Allyl 4-methylthiazole-5-carboxylate | Dual photoredox/cobalt catalysis | β-acyloxy alkyl halide | Demonstrates utility in modern C-H functionalization reactions | kaust.edu.sa |

| Methane amide, P₂S₅, Chloro ethyl acetoacetate, NaOH | Multi-step synthesis | 4-Methylthiazole-5-carboxylic acid | Production of the core building block | nih.gov |

Precursor for Complex Molecular Architectures and Heterocyclic Systems

The thiazole ring is a privileged scaffold for constructing more elaborate molecular architectures, including fused and linked heterocyclic systems. researchgate.net The functional handles on this compound provide the necessary reaction sites for these elaborations.

A notable example is the use of ethyl 4-methylthiazole-5-carboxylate derivatives in 1,3-dipolar cycloaddition reactions. In one synthetic pathway, ethyl 2-(3-formyl-4-(prop-2-yn-1-yloxy) phenyl)-4-methylthiazole-5-carboxylate, which contains an alkyne group, undergoes a "click reaction" with various substituted phenyl azides. researchgate.net This reaction, catalyzed by copper(II) sulfate (B86663) and sodium ascorbate, efficiently generates a library of complex thiazole-1,2,3-triazole hybrids, which have been investigated for their potential as inhibitors of glioblastoma cancer cells. researchgate.net This demonstrates how the thiazole carboxylate core can be strategically functionalized and used as a platform to link different heterocyclic moieties, creating molecules with significant structural complexity and biological relevance.

Development of Novel Polymeric Materials and Coatings

While direct polymerization of this compound is not extensively documented, the broader class of thiazole-containing polymers is a subject of significant research in materials science. ingentaconnect.com These polymers often exhibit valuable electronic and optical properties, making them suitable for applications in organic solar cells and light-emitting diodes (LEDs). researchgate.net

Thiazole units can be incorporated into polymer backbones to create conjugated systems. researchgate.net For example, thiazolo[5,4-d]thiazole-based copolymers have been synthesized and investigated as donor materials in polymer solar cells. researchgate.net The synthesis of such polymers often involves transition metal-catalyzed cross-coupling reactions, like Stille polymerization, to link different aromatic units together. researchgate.net

Given its structure, this compound possesses the potential to be used as a monomer in step-growth polymerizations. The carboxylic acid or ester functionality could react with diols or diamines to form polyesters or polyamides, respectively, thereby incorporating the robust and electronically active thiazole ring into the polymer chain. The development of ester-functionalized thiazole-containing polymers has been reported, indicating the feasibility of this approach. researchgate.net

Role in Coordination Chemistry as a Ligand

Thiazole derivatives are recognized for their applications in coordination chemistry. nih.gov The nitrogen and sulfur atoms in the thiazole ring, along with the oxygen atoms of the carboxylate group, can act as coordination sites for metal ions.

Research has shown that related heterocyclic carboxylates can form stable complexes with metals. For example, a series of organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates have been synthesized. nih.gov In these compounds, the carboxylate group coordinates to the organotin center, demonstrating the ligating ability of this functional group when attached to a sulfur-containing heterocycle. nih.gov

Furthermore, in the realm of catalysis, azole carboxylates play a crucial role in the mechanisms of palladium-catalyzed reactions. The carboxylate can participate in a concerted metalation-deprotonation step, where it interacts with the palladium center, facilitating C-H activation and subsequent functionalization. This transient coordination is vital for the efficiency of the catalytic cycle, highlighting the compound's role as an effective ligand in organometallic processes.

Industrial Relevance of Thiazole Derivatives Beyond Pharmaceuticals

Beyond their well-known role in medicinal chemistry, thiazole derivatives have significant industrial applications, particularly in the agrochemical sector. researchgate.net The thiazole scaffold is present in a number of commercially successful pesticides and fungicides. researchgate.netnih.gov

The biological activity of these compounds is not limited to human therapeutic targets but extends to controlling agricultural pests and pathogens. For example, several widely used insecticides are based on the thiazole ring structure. researchgate.net Additionally, research into new fungicidal agents has explored thiazole and thiadiazole derivatives. Organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates have shown good growth inhibition against various plant pathogenic fungi, including Alternaria solani and Botrytis cinerea. nih.gov This demonstrates the value of the thiazole carboxylate motif in designing new molecules for crop protection.

Table 2: Examples of Thiazole Derivatives in Agrochemicals

| Compound Name | Type | Application | Source(s) |

| Clothianidin | Insecticide | Systemic neonicotinoid used to control a variety of insects | researchgate.net |

| Thiamethoxam | Insecticide | Broad-spectrum, systemic insecticide | researchgate.net |

| Ethaboxam | Fungicide | Used for controlling oomycete pathogens like late blight and downy mildew | researchgate.net |

| Thiabendazole | Fungicide | Broad-spectrum benzimidazole (B57391) fungicide and parasiticide | researchgate.net |

| Oxathiapiprolin | Fungicide | Controls diseases caused by oomycete pathogens in various crops | researchgate.net |

| Thifluzamide | Fungicide | Used to control Rhizoctonia diseases in crops like rice and potatoes | researchgate.net |

Mechanistic Studies of Biological Interactions and Structure Activity Relationships

Exploration of Enzyme Inhibitory Mechanisms

Derivatives of 4-methyl-1,3-thiazole-5-carboxylate have been identified as potent inhibitors of several key enzymes implicated in various diseases. Mechanistic studies have focused on understanding the specific interactions that lead to this inhibition.

Xanthine (B1682287) oxidase (XO) is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. frontiersin.org Overactivity of this enzyme can lead to hyperuricemia and gout. frontiersin.org Thiazole-containing compounds, such as the non-purine selective inhibitor febuxostat, have been successful in targeting this enzyme. mdpi.com

Derivatives of 2-benzamido-4-methylthiazole-5-carboxylic acid have been synthesized and evaluated as XO inhibitors. researchgate.net Kinetic analysis of the most potent compound from one series, which features a fluoro group at the para-position of the benzamido moiety, revealed a mixed-type inhibition mechanism. researchgate.net This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. researchgate.net Molecular docking studies suggest that these derivatives bind to the active site of the xanthine oxidase enzyme. nih.gov Specifically, the thiazole (B1198619) ring and associated substituents are thought to interact with residues within the molybdenum (MO) active site of the enzyme. frontiersin.orgnih.gov In one series of 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acids, a methylene (B1212753) amine spacer was introduced to provide a heteroatom intended to enhance hydrogen bonding with active site residues. nih.gov

The inhibitory potencies of several 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid derivatives are presented below:

| Compound | Substitution Pattern | IC50 (µM) |

| 5j | 4-OH, 3-OCH3 benzylamino | 3.6 nih.gov |

| 5k | 3,4,5-trimethoxy benzylamino | 8.1 nih.gov |

| 5l | 3,4-dimethoxy benzylamino | 9.9 nih.gov |

This table displays the in vitro xanthine oxidase inhibitory activities (IC50 values) for selected 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid derivatives.

Similarly, 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives have shown significant XO inhibitory activity:

| Compound | Substitution Pattern | IC50 (µM) |

| 5b | 4-fluoro benzamido | 0.57 researchgate.net |

| 5c | 4-chloro benzamido | 0.91 researchgate.net |

This table shows the in vitro xanthine oxidase inhibitory activities (IC50 values) for selected 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives.

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide. researchgate.nettandfonline.com While many CA inhibitors target various isoforms, there is interest in developing isoform-specific inhibitors, such as for CA-III. researchgate.nettandfonline.com A series of 2,4,5-trisubstituted thiazole derivatives were synthesized and evaluated for their CA-III inhibitory activity. tandfonline.comresearchgate.net

The most potent compound identified was 2-amino-5-phenylthiazole-4-carboxylic acid, with an inhibition constant (Ki) of 0.5 µM. researchgate.nettandfonline.comresearchgate.net Structure-activity relationship studies revealed that the carboxylic acid group at the 4-position of the thiazole ring is crucial for CA-III inhibitory activity. tandfonline.comresearchgate.net Substitution on the phenyl ring at the 5-position generally led to a decrease in activity. tandfonline.com For instance, placing substituents at the para position of the phenyl ring reduced inhibitory potency. tandfonline.com

| Compound | 2-Position Substituent | 5-Position Substituent | Ki (µM) |

| 12a | Amino | Phenyl | 0.5 tandfonline.com |

| 13a | Amino | p-tolyl | 18.9 tandfonline.com |

| 14a | Amino | p-methoxyphenyl | 86.6 tandfonline.com |

| 15a | Amino | p-chlorophenyl | 81.2 tandfonline.com |

| 16a | Amino | Benzyl (B1604629) | >500 tandfonline.com |

| 13c | 3-phenylureido | p-tolyl | 174.1 tandfonline.com |

| 14c | 3-phenylureido | p-methoxyphenyl | 186.2 researchgate.net |

This table presents the carbonic anhydrase-III (CA-III) inhibitory activities (Ki values) for a series of 2,4,5-trisubstituted thiazole derivatives.

The versatility of the thiazole scaffold allows its derivatives to target a range of other enzymes.

Cyclooxygenase (COX) Inhibition : Thiazole carboxamide derivatives have been investigated as inhibitors of COX-1 and COX-2, enzymes central to the inflammatory response. acs.orgnih.gov One study reported a 2-(3-methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide derivative with an IC50 value of 0.958 µM against COX-2, showing preferential inhibition. acs.org

Cholinesterase Inhibition : Prompted by the anti-inflammatory effects of acetylcholinesterase (AChE) inhibitors, various 1,3-thiazole derivatives were studied for their ability to inhibit both AChE and butyrylcholinesterase (BChE). academie-sciences.fr The activity was found to be highly dependent on the substituents on the thiazole core. academie-sciences.fr

Kinesin Spindle Protein (HSET/KIFC1) Inhibition : A novel 2-(3-benzamidopropanamido)thiazole-5-carboxylate was discovered as a micromolar inhibitor of HSET, a motor protein essential for the survival of some cancer cells. nih.gov Further development led to ATP-competitive compounds with nanomolar potency, demonstrating that these inhibitors can induce a multipolar phenotype in centrosome-amplified cancer cells. nih.gov

Investigation of Receptor Binding and Modulation

While much of the research on this compound derivatives focuses on enzyme inhibition, the broader thiazole class is known to interact with various receptors. For example, some thiazole derivatives act as fibrinogen receptor antagonists, giving them anti-thrombotic properties. researchgate.net Additionally, the well-known drug Famotidine contains a thiazole ring and functions by blocking the histamine-2 (H2R) receptor to reduce stomach acid production. mdpi.com Detailed receptor binding studies specifically for this compound are less common in the reviewed literature, which has a stronger emphasis on enzyme-targeted mechanisms.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, these studies have provided a roadmap for designing more effective enzyme inhibitors.

The C-2 position of the 4-methylthiazole-5-carboxylate core is a frequent point of modification in medicinal chemistry, and its substituents have a profound impact on biological activity.

In the development of XO inhibitors, substituting the C-2 position with a 2-(substituted benzylamino) group has yielded potent compounds. nih.gov The electronic properties and substitution pattern on the benzyl ring are critical; for example, methoxy (B1213986) substituents at the 3, 4, and 5 positions resulted in a compound with an IC50 of 8.1 µM. nih.gov Similarly, placing a 2-benzamido group at this position led to another class of effective XO inhibitors. researchgate.net Here, electron-withdrawing groups like fluoro and chloro on the benzamido ring were shown to produce excellent XO inhibitory activity, with IC50 values of 0.57 µM and 0.91 µM, respectively. researchgate.net

For CA-III inhibitors, a free amino group at the C-2 position was found to be optimal. tandfonline.com When this amine was converted to an amide or a urea, the inhibitory activity was drastically reduced, highlighting the importance of this specific functional group for interacting with the CA-III enzyme. tandfonline.comresearchgate.net

Role of the Ester/Carboxylic Acid Moiety at C-5

The ester or carboxylic acid group at the C-5 position of the thiazole ring is a key determinant of the molecule's biological activity. The conversion of the carboxylic acid to various ester or amide derivatives significantly influences the compound's interaction with biological targets. For instance, a series of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives were synthesized and evaluated as potential xanthine oxidase inhibitors. researchgate.net The carboxylic acid moiety is often essential for forming critical interactions, such as hydrogen bonds, with amino acid residues in the active site of enzymes.

Steric and Electronic Effects of the C-4 Methyl Group

The methyl group at the C-4 position of the thiazole ring exerts both steric and electronic effects that can modulate the biological activity of the molecule. The introduction of a methyl group can enhance the binding affinity of a compound by altering its conformation to better fit into a binding pocket. acs.org This was observed in a study on thiazole carboxamide derivatives as COX inhibitors, where the methyl group at the thiazole position positively influenced the molecule's geometry and potency. acs.org Furthermore, the electron-donating nature of the methyl group can influence the electronic distribution within the thiazole ring, potentially affecting its reactivity and interaction with biological macromolecules.

Impact of Bridging Linkers on Pharmacophore Presentation

The introduction of bridging linkers between the this compound core and other chemical moieties is a common strategy to optimize the presentation of the pharmacophore. These linkers can influence the molecule's flexibility, conformation, and ability to interact with multiple binding sites on a target protein. In the design of dual COX/LOX inhibitors, an NH linker was used as a bioisosteric approach to improve metabolic stability and biological activity. tandfonline.com The nature and length of the linker can be critical for achieving the desired biological effect.

Modulation of Biochemical Pathways as Probes

Derivatives of this compound have been investigated for their ability to modulate various biochemical pathways, making them useful as chemical probes to study cellular processes. For example, certain thiazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory pathway. acs.orgnih.gov Specifically, some 5-thiazol-based thiazolidinone derivatives have been identified as selective COX-1 inhibitors. nih.gov By selectively inhibiting these enzymes, researchers can dissect their roles in both normal physiology and disease states.

In Vitro Efficacy and Mechanistic Insights

The in vitro evaluation of this compound derivatives has revealed a broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects.

Antimicrobial Activity Studies

A significant body of research has focused on the antimicrobial properties of compounds incorporating the this compound scaffold. These derivatives have demonstrated activity against a range of microbial pathogens.

Antibacterial Activity: Numerous studies have reported the antibacterial potential of thiazole derivatives. For instance, a series of 3-thiazol-4-yl-carba-1-dethiacephalosporins showed potent activity against both Gram-positive and Gram-negative bacteria, with MIC values as low as 0.008 µg/mL against Streptococcus pneumoniae and Haemophilus influenzae. nih.gov Another study on new 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) derivatives, synthesized from acyl thiosemicarbazides, found that several compounds exhibited significant activity against Gram-positive bacteria, particularly Micrococcus luteus. nih.gov Similarly, novel 1,3,4-thiadiazole derivatives incorporating an imidazo[1,2-b]pyridazine (B131497) moiety displayed good antimicrobial activity. iscience.in

Antifungal Activity: The antifungal potential of these compounds has also been explored. Organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates have shown good growth inhibition against several fungal species, including Alternaria solani and Botrytis cinerea, with some triorganotin derivatives exhibiting EC50 values as low as 0.12 µg/mL. nih.gov Furthermore, derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide have demonstrated notable antifungal activity. mdpi.com

Table 1: In Vitro Antimicrobial Activity of Selected this compound Derivatives

| Compound/Derivative Class | Target Organism | Activity Metric (e.g., MIC, EC50) | Reference |

| 3-Thiazol-4-yl-carba-1-dethiacephalosporins | S. pneumoniae, H. influenzae | MIC = 0.008 µg/mL | nih.gov |

| 1,2,4-Triazole & 1,3,4-Thiadiazole Derivatives | Micrococcus luteus | MIC = 3.91-31.25 µg/mL | nih.gov |

| Organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates | P. piricola, G. zeae | EC50 = 0.12 µg/mL, 0.16 µg/mL | nih.gov |

| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide derivatives | Gram-positive bacteria | MIC = 1.95–15.62 µg/mL | mdpi.com |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Anti-inflammatory Action Mechanisms

The anti-inflammatory properties of this compound derivatives are primarily attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases.

COX Inhibition: Several studies have demonstrated the COX-inhibitory activity of thiazole derivatives. A series of 4-benzyl-1,3-thiazole derivatives were designed as potential anti-inflammatory agents. tandfonline.com Another study focused on 5-methylthiazole-thiazolidinone conjugates, identifying them as selective COX-1 inhibitors. nih.gov The docking studies revealed that these compounds bind to the active site of COX-1, with the residue Arg 120 being crucial for this interaction. nih.gov Thiazole carboxamide derivatives have also been investigated as COX inhibitors, with some compounds showing potent activity against both COX-1 and COX-2. acs.org

Table 2: Anti-inflammatory Activity of Selected this compound Derivatives

| Compound/Derivative Class | Mechanism of Action | Key Findings | Reference |

| 4-Benzyl-1,3-thiazole derivatives | Dual COX/LOX inhibition (designed) | Designed as potential anti-inflammatory agents. | tandfonline.com |

| 5-Methylthiazole-thiazolidinone conjugates | Selective COX-1 inhibition | Identified as a novel class of selective COX-1 inhibitors. | nih.gov |

| Thiazole carboxamide derivatives | COX-1 and COX-2 inhibition | Showed potent activity against both COX isoforms. | acs.org |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Antitumor/Antiproliferative Mechanisms in Cell Lines

Derivatives of this compound have demonstrated significant antitumor and antiproliferative activities across various cancer cell lines. These compounds employ diverse mechanisms to inhibit cancer cell growth, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of crucial enzymes involved in tumor progression.

A series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives were synthesized and evaluated for their anticancer activity against A-549 (lung cancer), Bel7402 (liver cancer), and HCT-8 (intestine cancer) cell lines. researchgate.netmdpi.com Among the tested compounds, one derivative with a 4-chloro-2-methylphenyl amido substitution and a 2-chlorophenyl group at the 2-position of the thiazole ring showed the highest activity. researchgate.netmdpi.com Other similar compounds displayed moderate activity. researchgate.netmdpi.com

Thiazole derivatives linked to a 1,2,3-triazole moiety have also shown potent anticancer effects. For instance, certain ethyl 2-(3-formyl-4-(prop-2-yn-1-yloxy) phenyl)-4-methylthiazole-5-carboxylate based 1,2,3-triazole hybrids exhibited significant in vitro anticancer activity against human glioblastoma cell lines. ajgreenchem.com Specifically, compounds 5c, 5f, and 5h in this series displayed potent activity with IC50 values of 10.67±0.94 µM, 4.72±3.92 µM, and 3.20±0.32 µM, respectively, which were comparable to the reference drug Temozolomide. ajgreenchem.com

Furthermore, acetylated 5-aminosalicylate-thiazolinone hybrids have been investigated for their anticancer properties. shu.ac.uk Two compounds, HH32 and HH33, demonstrated potent anti-proliferative activity against various cancer cells with a low impact on normal cells. shu.ac.uk The HH33 derivative, in particular, was highly effective against MCF7, HeLa, HCT-116, and HepG2 cell lines, with IC50 values less than 1 µM. shu.ac.uk Mechanistic studies revealed that these compounds induce cell cycle arrest at the G2/M phase and promote apoptosis. shu.ac.uk

The antiproliferative activity of 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates has also been explored. mdpi.comresearchgate.net One compound in this series showed the best antiproliferative effect against the MCF-7 breast cancer cell line. mdpi.comresearchgate.net Another class of substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives was found to have potent anti-proliferative activity against a broad range of tumor cell lines, inducing cell cycle arrest at the G0/G1 interphase. nih.gov

Table 1: Antitumor/Antiproliferative Activity of this compound Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect(s) | IC50/GI50 Values |

|---|---|---|---|

| 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamides | A-549, Bel7402, HCT-8 | Anticancer activity | Not specified |

| Thiazole-1,2,3-triazole hybrids (5c, 5f, 5h) | Human glioblastoma | Potent anticancer activity | 10.67 µM, 4.72 µM, 3.20 µM |

| Acetylated 5-aminosalicylate-thiazolinone hybrid (HH33) | MCF7, HeLa, HCT-116, HepG2 | Anti-proliferative, G2/M cell cycle arrest, apoptosis | < 1 µM |

| 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates | MCF-7 | Antiproliferative activity | Not specified |

| 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acids | Various tumor cell lines | Anti-proliferative, G0/G1 cell cycle arrest | Not specified |

Antiviral Properties and Mechanisms

The thiazole nucleus is a critical pharmacophore in the development of antiviral agents. nih.gov Derivatives of this compound have been investigated for their ability to inhibit the replication of various viruses.

One study focused on the development of thiazole-based inhibitors against the SARS-CoV-2 Main Protease (Mpro), a crucial enzyme for viral replication. nih.gov By designing compounds with a pyridinyl ester for covalent binding to the active site cysteine (Cys145) and a thiazole core to interact with the S2 subsite, researchers identified potent inhibitors. nih.gov Structure-activity relationship (SAR) analysis revealed that the pyridinyl ester was a critical feature, and the thiazole core provided better inhibition compared to an oxazole (B20620) core. nih.gov Compound MC12 from this series demonstrated inhibitory activity (IC50 = 77.7 ± 14.1 nM) comparable to the known antiviral drug Nirmatrelvir. nih.gov

Camphor-based 1,3-thiazole derivatives have also shown promise as inhibitors of Orthopoxvirus reproduction. rsc.org Thiazole derivatives containing a substituted benzene (B151609) ring were able to inhibit vaccinia virus (VV) reproduction with IC50 values in the micromolar range, while exhibiting moderate cytotoxicity. rsc.org

Antidiabetic Potential via Amelioration of Oxidative Enzymes and Inflammation

A specific derivative, 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid (BAC), has been shown to possess significant antidiabetic potential. nih.gov Studies in streptozotocin-induced diabetic rats demonstrated that this compound effectively reduces blood glucose levels. nih.gov The mechanism of action involves the amelioration of oxidative stress by improving the activity of antioxidant enzymes and reducing inflammation by modulating inflammatory cytokines. nih.gov Histological examination of pancreatic tissues from diabetic rats treated with BAC showed a restoration of normal architecture, suggesting a protective effect on the pancreas. nih.gov These findings indicate that this thiazole derivative could be a promising candidate for future diabetes treatments by enhancing insulin (B600854) sensitivity and mitigating diabetes-related complications. nih.gov

Anticholinesterase Activity

Derivatives of thiazole and the related 1,3,4-thiadiazole have been explored for their ability to inhibit cholinesterase enzymes, which are key targets in the management of Alzheimer's disease.

A study on new (1,3,4-thiadiazol-2-yl)benzene-1,3-diol based compounds revealed their potential as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors. nih.gov Several of the synthesized compounds acted as inhibitors for both enzymes, with IC50 values in the low nanomolar to micromolar range. nih.gov One compound was particularly potent and selective for AChE, with kinetic studies indicating a mixed-type inhibition mechanism. nih.gov

Another investigation into β-carboline-1,3,5-triazine hybrids, which can be structurally related to thiazole-containing systems, also showed anticholinesterase activity. scielo.brresearchgate.net These compounds were found to be selective for BuChE, with one derivative acting as a competitive inhibitor. scielo.brresearchgate.net The study of N-alkyl and N-aryl 5-(1,3,3-trimethylindolinyl) carbamates also provided insights into the structure-activity relationships for AChE inhibition. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamide |

| Ethyl 2-(3-formyl-4-(prop-2-yn-1-yloxy) phenyl)-4-methylthiazole-5-carboxylate |

| Acetylated 5-aminosalicylate-thiazolinone |

| 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate |

| 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid |

| Nirmatrelvir |

| Camphor-based 1,3-thiazole |

| 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid |

| (1,3,4-Thiadiazol-2-yl)benzene-1,3-diol |

| β-Carboline-1,3,5-triazine |

| N-Alkyl 5-(1,3,3-trimethylindolinyl) carbamate |

Advanced Spectroscopic and Analytical Characterization for Mechanistic Understanding

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives

NMR spectroscopy is a cornerstone technique for determining the precise structure of 4-methyl-1,3-thiazole-5-carboxylate derivatives. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of individual atoms within the molecule.